
Diethyl (4-chlorobutanoyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-chlorobutanoyl)propanedioate is an organic compound that belongs to the class of malonic esters. These compounds are characterized by the presence of two ester groups attached to a central carbon atom. This compound is particularly interesting due to its unique structure, which includes a chlorinated butanoyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (4-chlorobutanoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 4-chlorobutanoyl chloride. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion of diethyl propanedioate. This enolate ion then reacts with 4-chlorobutanoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-chlorobutanoyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form a substituted monocarboxylic acid.
Common Reagents and Conditions
Sodium Ethoxide: Used to generate the enolate ion.
Hydrochloric Acid: Used in hydrolysis reactions.
Heat: Applied in decarboxylation reactions.
Major Products Formed
Substituted Malonic Esters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Substituted Monocarboxylic Acids: Formed through decarboxylation.
Aplicaciones Científicas De Investigación
Diethyl (4-chlorobutanoyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of diethyl (4-chlorobutanoyl)propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various chemical reactions, such as alkylation and substitution. The presence of the chlorinated butanoyl group adds to the compound’s reactivity, allowing it to interact with a wide range of molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the chlorinated butanoyl group.
Diethyl Acetamidomalonate: Contains an acetamido group instead of a chlorinated butanoyl group.
Diethyl Bromomalonate: Contains a bromine atom instead of a chlorine atom.
Uniqueness
Diethyl (4-chlorobutanoyl)propanedioate is unique due to the presence of the chlorinated butanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
54362-88-8 |
|---|---|
Fórmula molecular |
C11H17ClO5 |
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
diethyl 2-(4-chlorobutanoyl)propanedioate |
InChI |
InChI=1S/C11H17ClO5/c1-3-16-10(14)9(11(15)17-4-2)8(13)6-5-7-12/h9H,3-7H2,1-2H3 |
Clave InChI |
ZUILOBMUFIJTBK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)CCCCl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
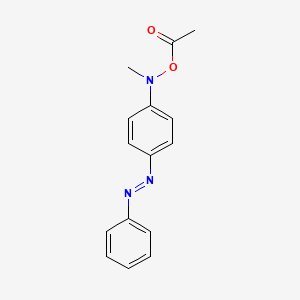
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)

![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)


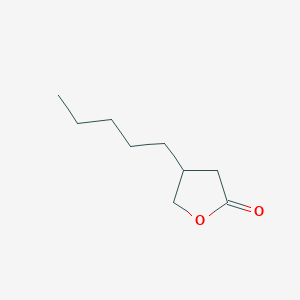
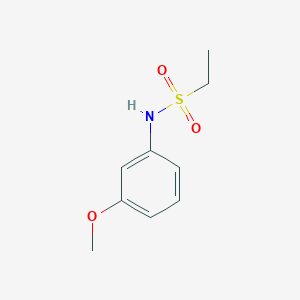
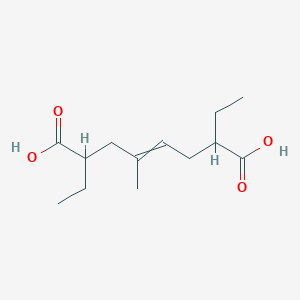
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
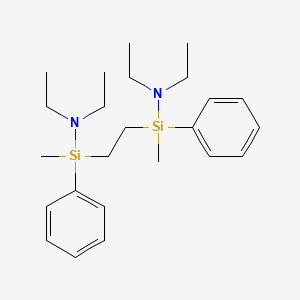
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)

